3-(1-Methyl-2-pyrrolidinyl)indole
Description
Properties
CAS No. |
7236-83-1 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-4-7-13(15)11-9-14-12-6-3-2-5-10(11)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3 |
InChI Key |
FNTDGCHSJHAFAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reduction of Carbonyl Intermediates
The most widely documented approach involves the reduction of a ketone intermediate, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester, to yield the target compound. This step replaces the carbonyl group with a methylene bridge, forming the pyrrolidinylmethyl substituent.
Reaction Conditions and Reducing Agents
Traditional methods employed lithium aluminium hydride (LAH), but its use necessitated prolonged reflux (39 hours) and laborious purification via silica gel chromatography. Modern alternatives prioritize less reactive but more selective agents:
-
Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) : Enables high-yield reductions (85–90%) at ambient temperatures, with crude product purification via crystallization rather than chromatography.
-
Lithium tri-tert-butoxyaluminum hydride (TBLAH) : Operates at moderate temperatures (25–30°C) and achieves 75–80% yield, favoring industrial scalability.
-
Diisobutylaluminium hydride (DIBALH) : Effective at low temperatures (0–5°C), yielding 80–85% product but requiring careful quenching to prevent over-reduction.
Mechanistic Insights
The reduction proceeds via hydride transfer to the carbonyl carbon, followed by cleavage of the benzyl ester protecting group. Stereochemical control is maintained through the use of chiral starting materials and non-polar solvents such as tetrahydrofuran (THF).
Comparative Analysis of Reducing Agents
The choice of reducing agent profoundly impacts yield, purity, and process efficiency. The following table synthesizes data from patent examples:
| Reducing Agent | Yield (%) | Reaction Time (h) | Temperature (°C) | Purification Method |
|---|---|---|---|---|
| Lithium aluminium hydride (LAH) | 65–70 | 39 | 65–70 | Column Chromatography |
| Sodium dihydro-bis(2-methoxyethoxy)aluminate | 85–90 | 24 | 25 | Crystallization |
| Lithium tri-tert-butoxyaluminum hydride | 75–80 | 30 | 30 | Crystallization |
| Diisobutylaluminium hydride | 80–85 | 28 | 0–5 | Crystallization |
| Sodium borohydride (for ring-closure) | 70–75 | 18–24 | 30–50 | Liquid-Liquid Extraction |
Key Observations
-
SDMA and TBLAH : Superior to LAH in yield and operational simplicity, eliminating chromatography.
-
DIBALH : Requires stringent temperature control but achieves high purity, suitable for low-temperature syntheses.
-
Sodium Borohydride : Effective for ring-closure but necessitates acidic workup to quench excess reagent.
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost-effectiveness, safety, and minimal waste. Patent data reveals the following optimizations:
Solvent Systems
-
THF and Toluene : Preferred for their ability to dissolve intermediates and compatibility with hydride agents.
-
Ethyl Acetate : Used in extraction steps due to its low toxicity and ease of removal via distillation.
Process Intensification
-
Continuous Hydride Addition : Gradual introduction of LAH or SDMA prevents exothermic runaway reactions, enhancing safety.
-
In-Line Filtration : Replaces batch filtration to reduce downtime during crystallization.
Economic and Environmental Impact
-
Waste Reduction : Crystallization-based purification reduces solvent waste by 40% compared to chromatography.
-
Catalyst Recycling : TBLAH and SDMA permit partial recovery via solvent stripping, lowering raw material costs.
Purification and Crystallization Techniques
Crystallization Protocols
Post-reduction, the crude product is dissolved in a mixture of propanol and n-heptane at 85°C, then cooled to 5°C to induce crystallization. This method achieves >98% purity, bypassing chromatography.
Chromatography Alternatives
-
Cellulose Filtration : Employed in early methods to remove aluminium salts, though largely obsolete in modern workflows.
-
Distillation : Effective for final product purification, particularly when coupled with reduced-pressure systems to prevent thermal degradation.
Recent Advances and Alternative Methodologies
Microwave-Assisted Reduction
Preliminary studies suggest that microwave irradiation can accelerate reduction steps, cutting reaction times by 50% while maintaining yield.
Enzymatic Approaches
Biocatalytic methods using alcohol dehydrogenases are under investigation for stereoselective reductions, though industrial applicability remains unproven.
Green Chemistry Initiatives
Chemical Reactions Analysis
Reactivity:: 3-(1-Methyl-2-pyrrolidinyl)indole can undergo various chemical reactions, including:
Oxidation: Oxidative processes can modify the indole ring.
Reduction: Reduction reactions may lead to the formation of reduced indole derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products:: The specific products depend on the reaction conditions and substituents present. For example, oxidation may yield oxindole derivatives, while reduction could lead to dihydroindole compounds.
Scientific Research Applications
3-(1-Methyl-2-pyrrolidinyl)indole finds applications in:
Medicine: It may exhibit anticancer, antimicrobial, or other therapeutic effects.
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes involving indole derivatives.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(1-Methyl-2-pyrrolidinyl)indole is best understood through comparisons with analogs (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Core Heterocycle Influence : Replacing indole with pyridine (e.g., nicotine) reduces aromatic π-electron density, altering receptor binding and thermal stability. Nicotine is volatile under pyrolysis (180°C) , whereas this compound’s indole core may enhance thermal resilience due to extended conjugation .
- Substituent Position : Shifting the methyl group from pyrrolidine C2 to C3 (e.g., 3-(1-Methyl-3-pyrrolidinyl)indole) reduces basicity and increases acute toxicity (rat LD₅₀ 320 mg/kg) , suggesting steric or electronic impacts on bioavailability.
- Conjugation Effects : The imine-enamine system in (3Z)-3-(1-methylpyrrolidin-2-ylidene)indole confers exceptional basicity (pKa 10.6 vs. 3.6 for simple indolenines) , enabling reactivity with electrophiles unavailable to saturated analogs.
Q & A
Q. What are the established synthetic routes for 3-(1-Methyl-2-pyrrolidinyl)indole?
The primary synthetic method involves Vilsmeier reactions using indole and 1-methylpyrrolidin-2-one with phosphorus oxychloride (POCl₃). This reaction proceeds via electrophilic substitution at the indole’s 3-position, forming a resonance-stabilized intermediate. The resulting product exhibits strong basicity (pKa ~10.6) due to conjugation between the indole and pyrrolidinyl moieties . Key steps include:
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction confirms planar geometry, with resonance stabilization between the indole and pyrrolidinyl groups. Key structural features:
- Bond lengths : Shortened C–N bonds (1.31–1.32 Å) indicative of conjugation .
- Coplanarity : Dihedral angles <3° between indole and pyrrolidinyl rings, supporting extended π-system delocalization .
- Crystal packing : π-stacking interactions (centroid-to-centroid distance ~3.7 Å) stabilize the lattice .
Q. What pharmacological activities are associated with indole derivatives like this compound?
Indole derivatives exhibit broad bioactivity, though specific data for this compound remain limited. Mechanistic hypotheses include:
- Receptor binding : Structural similarity to nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) suggests potential interaction with nicotinic acetylcholine receptors .
- Antimicrobial/anticancer potential : Analogous indole-pyrrolidine hybrids show activity via enzyme inhibition (e.g., kinase or protease targets) .
- Experimental validation : Prioritize in vitro assays (e.g., cytotoxicity screens, receptor binding studies) to confirm hypothesized activities .
Advanced Research Questions
Q. How do researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects . Methodological approaches:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by tracking peak splitting at low temperatures .
- Crystallographic validation : Compare experimental X-ray data with DFT-predicted structures to confirm dominant tautomers .
- High-resolution mass spectrometry (HRMS) : Resolve ambiguous molecular ions (e.g., fragmentation patterns in ESI-MS vs. MALDI-TOF) .
Q. What experimental strategies optimize the solubility of this compound in aqueous systems?
The compound’s pH-dependent solubility (pKa ~10.6) necessitates tailored formulation approaches:
Q. What mechanistic insights explain the reactivity of this compound in Vilsmeier reactions?
The reaction mechanism involves electrophilic attack at the indole’s 3-position, driven by:
- POCl₃ activation : Generates a reactive chloroiminium intermediate from 1-methylpyrrolidin-2-one .
- Resonance stabilization : The product’s planar structure allows charge delocalization, favoring kinetic control over thermodynamic pathways .
- Side reactions : Competing acylation (if using acyl chlorides) or over-chlorination can occur; mitigate via low-temperature conditions (<10°C) and controlled POCl₃ addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
